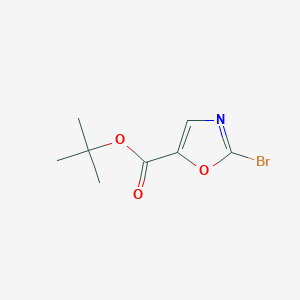

tert-Butyl 2-bromooxazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 2-bromooxazole-5-carboxylate” is a chemical compound with the CAS Number: 2377030-99-2 . It has a molecular weight of 248.08 and is typically in powder form .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 2-bromooxazole-5-carboxylate” is C8H10BrNO3 . The Inchi Code is 1S/C8H10BrNO3/c1-8(2,3)13-6(11)5-4-10-7(9)12-5/h4H,1-3H3 .Physical And Chemical Properties Analysis

“tert-Butyl 2-bromooxazole-5-carboxylate” is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

tert-Butyl 2-bromooxazole-5-carboxylate is utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, its involvement in the preparation of 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives shows its pivotal role in creating compounds with potential antimicrobial activities (Ghoneim & Mohamed, 2013). Additionally, its use in electrochemical methods for synthesizing benzoxazole derivatives highlights an eco-friendly approach to chemical synthesis, underscoring the importance of green chemistry principles in modern research (Salehzadeh, Nematollahi, & Hesari, 2013).

Enantioselective Synthesis

The compound has also been used in enantioselective synthesis processes, demonstrating its importance in creating optically active compounds. For example, the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity is achieved through a Pd-catalyzed amide coupling followed by oxazole formation, showcasing the precision achievable in synthesizing complex molecules (Magata et al., 2017).

Advanced Material Synthesis

In the realm of materials science, tert-Butyl 2-bromooxazole-5-carboxylate serves as a precursor in the development of innovative materials. The synthesis of functionalized oxazolones by a sequence of Cu(II)- and Au(I)-catalyzed transformations demonstrates the compound's utility in creating materials with potential applications in various industries, from pharmaceuticals to high-tech materials (Istrate et al., 2008).

Catalysis and Green Chemistry

Its application in catalysis and as an intermediate in green chemistry practices is evident in research exploring novel catalytic methods for the tert-butylation of amines, showcasing the compound's role in facilitating efficient and environmentally friendly chemical processes (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

The safety information for “tert-Butyl 2-bromooxazole-5-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl 2-bromo-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3/c1-8(2,3)13-6(11)5-4-10-7(9)12-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOJRZMWQPNYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)

![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726535.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)

![4-Nitrothieno[3,4-c]furan-1,3-dione](/img/structure/B2726547.png)

![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate](/img/structure/B2726548.png)

![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide](/img/structure/B2726553.png)

![6-(2-Methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726554.png)